
5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro-: is a complex organic compound with a unique structure that includes both dioxadithiacyclotetradecin and dibenzo moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo moiety, followed by the introduction of the dioxadithiacyclotetradecin ring system. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Wirkmechanismus
The mechanism of action of 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Ethyl acetoacetate: Another compound with a similar carbonyl group but different overall structure.
Uniqueness: 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- is unique due to its combination of dioxadithiacyclotetradecin and dibenzo moieties. This structure provides distinct chemical and physical properties that are not found in other similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
62646-61-1 |
|---|---|
Molekularformel |
C18H16O4S2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
11,16-dioxa-2,3-dithiatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-10,17-dione |
InChI |
InChI=1S/C18H16O4S2/c19-17-13-7-1-3-9-15(13)23-24-16-10-4-2-8-14(16)18(20)22-12-6-5-11-21-17/h1-4,7-10H,5-6,11-12H2 |
InChI-Schlüssel |
DZIPYMWHDHAQAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


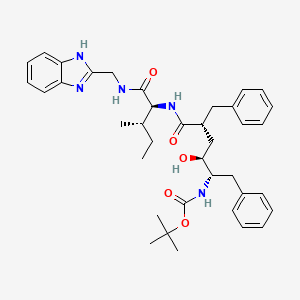



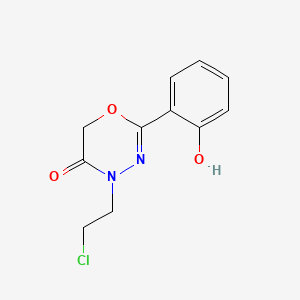

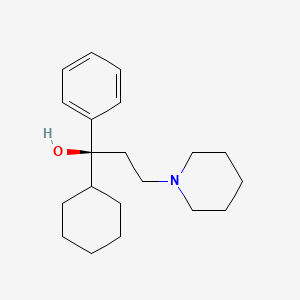
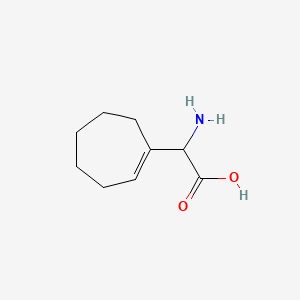
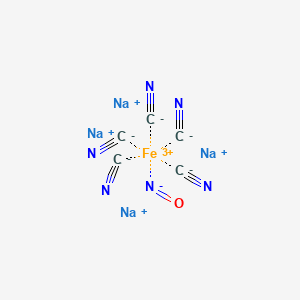

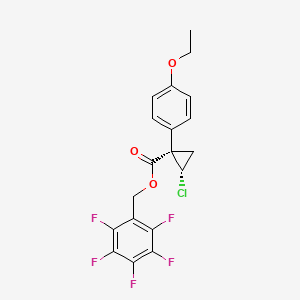
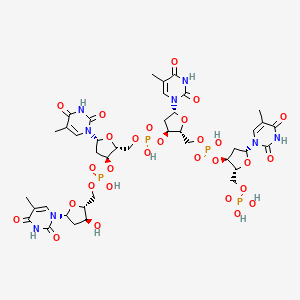
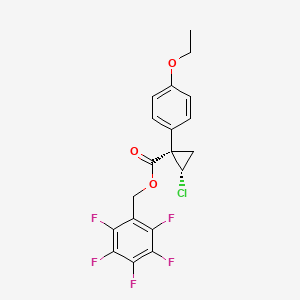
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
